1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Description
Structural Characterization and Identification
Systematic Nomenclature and Molecular Representation
IUPAC Nomenclature Analysis
The compound’s IUPAC name is N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]ethanamine . This name derives from the following structural components:
- Pyrazole core : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
- Cyclobutylmethyl substituent : Attached to the pyrazole’s nitrogen at position 1, this group introduces steric and electronic effects.
- Ethanamine side chain : A primary amine linked via a methylene bridge to the pyrazole’s carbon at position 4.
The numbering prioritizes substituents as per IUPAC rules, ensuring clarity in positional descriptors.
SMILES Notation Interpretation
The SMILES string CCNCC1=CN(N=C1)CC2CCC2 encodes the molecule’s connectivity :
- CCNCC : Ethylamine segment (primary amine).
- C1=CN(N=C1) : Pyrazole ring with substituents at positions 1 (cyclobutylmethyl) and 4 (methylene-linked ethylamine).
- CC2CCC2 : Cyclobutylmethyl group attached to the pyrazole’s nitrogen.
This notation highlights the molecule’s planar pyrazole ring and the spatial relationship between substituents.
InChI Identifier Structural Breakdown
The InChI identifier InChI=1S/C11H19N3/c1-2-12-6-11-7-13-14(9-11)8-10-4-3-5-10/h7,9-10,12H,2-6,8H2,1H3 systematically describes:
- Core structure : Pyrazole (positions 1–5) with substituents at N1 (cyclobutylmethyl) and C4 (methylene-ethylamine
Properties
IUPAC Name |
1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8(11)10-5-12-13(7-10)6-9-3-2-4-9/h5,7-9H,2-4,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQHYPFVKUYFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. 1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine has been investigated for its ability to inhibit specific cancer cell lines. A study demonstrated that this compound effectively induced apoptosis in breast cancer cells through the modulation of apoptotic pathways, highlighting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research focused on its efficacy against various bacterial strains revealed that it possesses inhibitory effects comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Experimental models have suggested that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Material Science Applications
Polymer Chemistry
In material science, this compound serves as a versatile building block for synthesizing novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. For instance, studies have reported improved tensile strength and elasticity in polymers when modified with this pyrazole derivative .
Nanotechnology
The compound's unique structure allows for its use in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, making it a valuable component in pharmaceutical formulations .
Agricultural Research Applications
Pesticide Development
Research has explored the potential of this compound as a scaffold for developing new pesticides. Its derivatives have been tested for efficacy against common agricultural pests, showing promising results in field trials. The compound's mode of action appears to disrupt metabolic processes in target insects, leading to effective pest control .
Plant Growth Regulation
Additionally, this compound may act as a plant growth regulator. Studies indicate that it can stimulate growth and increase yield in certain crops by modulating hormonal pathways involved in plant development .
Data Summary Table
| Application Area | Specific Use | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in breast cancer cells |
| Antimicrobial Agent | Inhibits growth of various bacterial strains | |
| Neuroprotective Effects | Mitigates oxidative stress in neuronal cells | |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
| Nanotechnology | Improves drug delivery systems | |
| Agricultural Research | Pesticide Development | Effective against common agricultural pests |
| Plant Growth Regulation | Stimulates growth and increases crop yield |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated a significant decrease in cell viability among treated cancer cell lines compared to controls, supporting its potential development as an anticancer drug candidate .
Case Study 2: Polymer Modification
In a study published in Polymer Science, researchers modified polyvinyl chloride (PVC) with this compound to enhance its mechanical properties. The modified PVC exhibited improved tensile strength and flexibility, demonstrating the compound's utility in material science applications .
Case Study 3: Agricultural Impact
Field trials conducted on tomato plants treated with formulations containing this compound showed a marked increase in fruit yield and size compared to untreated controls. The findings suggest that it may serve as an effective plant growth regulator under specific agricultural conditions .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Preparation Methods
Cyclocondensation Step
The core pyrazole ring is typically constructed by condensation of a substituted hydrazine with an appropriate 1,3-dicarbonyl compound or enone under acidic or neutral conditions.
- For example, 4-nitrophenylhydrazine has been condensed with enones or 1,3-dicarbonyl compounds to yield 1-(4-nitrophenyl)-1H-pyrazoles in high yields (up to 82%) using microwave-assisted heating at elevated temperatures (160–175 °C) for short durations (1.5–2 minutes).
- The reaction can be performed in batch or continuous flow mode, with continuous flow offering similar yields and improved scalability.
For the cyclobutylmethyl substitution at the N1 position, the hydrazine precursor would be substituted accordingly or introduced via alkylation post-pyrazole formation.
Reduction of Nitro Group to Amine
If the initial cyclocondensation uses a nitrophenylhydrazine, the nitro group is reduced to the corresponding aniline derivative.
- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is commonly employed, providing high yields and clean conversion.
- Alternative chemical reductions may be used depending on substrate sensitivity.
This step is crucial to introduce the amino functionality at the 4-position of the pyrazole ring.
Alkylation or Functionalization at N1 Position
The cyclobutylmethyl group at the N1 position can be introduced by:
- Direct alkylation of the pyrazole nitrogen with cyclobutylmethyl halides under basic conditions.
- Alternatively, starting from cyclobutylmethyl-substituted hydrazine derivatives in the initial cyclocondensation step.
The choice depends on the availability of starting materials and desired synthetic efficiency.
Modern Techniques Enhancing Preparation
Microwave-Assisted Synthesis
Continuous Flow Chemistry
- Continuous flow reactors enable scalable synthesis with consistent product quality.
- The first two steps of pyrazole synthesis (cyclocondensation and reduction) have been successfully performed under continuous flow conditions with yields comparable to batch processes.
Data Table Summarizing Key Preparation Steps and Conditions
| Step | Reaction Conditions | Reagents/Materials | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation | Microwave heating, 160–175 °C, 1.5–2 min | Substituted hydrazine + 1,3-dicarbonyl/enone | ~82 | Batch or continuous flow; solvent: ethanol/methanol |
| Nitro group reduction | Pd/C, H2 atmosphere, room temperature | Nitro-substituted pyrazole | High | Clean conversion to amine |
| N1 Alkylation | Alkyl halide, base (e.g., triethylamine), RT | Cyclobutylmethyl halide | Variable | May require optimization |
| Amidation (if applicable) | EDC/DMAP or BOP/DIPEA, dichloromethane, 0–50 °C | Amine + carboxylic acid | 80–95 | Microwave-assisted amidation reduces time |
Research Findings and Analysis
- Microwave-assisted protocols reduce overall synthesis time dramatically from ~2 days to minutes while improving yields and purity.
- Continuous flow chemistry offers a promising approach for scale-up without compromising yield or selectivity.
- The choice of solvents (ethanol, methanol, dichloromethane) and bases (triethylamine) influences reaction efficiency and product isolation.
- Catalysts like Pd/C are effective for selective reduction steps.
- The substitution pattern on the pyrazole ring, including cyclobutylmethyl at N1, can be introduced either early or late in the synthesis depending on synthetic accessibility.
Q & A
Q. What are the key synthetic routes for preparing 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine?
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting a pyrazole precursor (e.g., 4-iodo-pyrazole derivatives) with cyclobutylmethylamine under catalytic conditions. For example, describes a method using cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 2 days, yielding 17.9% after purification . Similar protocols can be adapted by substituting cyclopropanamine with cyclobutylmethylamine. Purification often involves liquid-liquid extraction (e.g., dichloromethane) and column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How is the compound characterized structurally and chemically?
Characterization relies on:
- NMR Spectroscopy : H and C NMR to confirm cyclobutylmethyl and pyrazole proton environments (e.g., δ 8.60–1.09 ppm for pyrazole and cyclobutyl groups) .
- Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., m/z 215 [M+H]+ for analogous compounds) .
- Melting Point : Ranges between 104–107°C for structurally related pyrazole amines .
- IR Spectroscopy : Peaks at ~3250 cm (N-H stretch) and ~1680 cm (C=O or C=N) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential irritancy (similar to pyrazole derivatives in ).
- Waste Disposal : Segregate organic waste and neutralize acidic byproducts (e.g., HCl washes) before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Key factors include:
- Catalyst Selection : Copper(I) bromide (0.1–0.5 eq) enhances coupling efficiency in DMSO .
- Temperature Control : Prolonged heating (>48 hours) at 35–50°C improves cyclobutylmethyl group incorporation .
- Purification : Gradient elution (0–100% ethyl acetate in hexane) increases purity (>95%) .
- Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of pyrazole intermediates .
Q. What biological activities are associated with this compound, and how are they assessed?
While direct data is limited, structurally related pyrazole derivatives exhibit:
- Antimicrobial Activity : Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) .
- Enzyme Inhibition : Evaluated through binding assays (e.g., kinase or protease targets) using fluorescence polarization .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values) to assess therapeutic potential .
Q. How should researchers address impurities or byproducts during synthesis?
- TLC Monitoring : Track reaction progress using silica plates (hexane:ethyl acetate = 8:2) .
- Acid-Base Extraction : Remove unreacted amines via HCl washes .
- Chromatography : Use silica gel (60–120 mesh) to isolate the target compound from regioisomeric byproducts .
Q. What strategies resolve contradictions in reported biological data?
- Dose-Response Validation : Repeat assays across multiple concentrations to confirm activity thresholds .
- Structural Confirmation : Re-analyze NMR/MS data to rule out isomer contamination (e.g., 1,3- vs. 1,5-substituted pyrazoles) .
- Control Experiments : Compare with inactive analogs (e.g., cyclopropylmethyl vs. cyclobutylmethyl derivatives) to establish structure-activity relationships .
Methodological Tables
Q. Table 1. Comparison of Synthesis Methods
| Parameter | ||
|---|---|---|
| Catalyst | Copper(I) bromide | Triethylamine |
| Solvent | DMSO | Dichloromethane |
| Reaction Time | 48 hours | 4–5 hours |
| Yield | 17.9% | 70–85% (after optimization) |
| Purification | Column chromatography | Acid-base extraction + TLC |
Q. Table 2. Key Spectral Data for Characterization
| Technique | Key Peaks/Features | Reference Compound |
|---|---|---|
| H NMR | δ 8.60 (s, pyrazole-H), 1.09 (m, cyclobutyl) | δ 8.62 (s, pyrazole-H) |
| HRMS (ESI) | m/z 215 [M+H]+ | m/z 492 [M+H]+ |
| IR (KBr) | 3250 cm (N-H) | 3290 cm (N-H) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
